molecular formula C10H19NO3 B1528312 Ethyl 3-(methoxymethyl)piperidine-3-carboxylate CAS No. 1803582-67-3

Ethyl 3-(methoxymethyl)piperidine-3-carboxylate

Cat. No. B1528312
CAS RN: 1803582-67-3
M. Wt: 201.26 g/mol
InChI Key: NJJMTZFBHZYZGB-UHFFFAOYSA-N
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Description

Ethyl 3-(methoxymethyl)piperidine-3-carboxylate is a chemical compound with the CAS Number: 1803582-67-3 . It has a molecular weight of 201.27 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 3-(methoxymethyl)piperidine-3-carboxylate is 1S/C10H19NO3/c1-3-14-9 (12)10 (8-13-2)5-4-6-11-7-10/h11H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Ethyl 3-(methoxymethyl)piperidine-3-carboxylate is a liquid . It has a molecular weight of 201.27 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Analytical Chemistry

In a study by De Paoli et al. (2013), Ethyl 3-(methoxymethyl)piperidine-3-carboxylate was identified as one of the psychoactive arylcyclohexylamines and characterized using various analytical techniques. This research highlights the compound's relevance in analytical chemistry, particularly in identifying and quantifying psychoactive substances in biological matrices (De Paoli et al., 2013).

Organic Synthesis

Takács et al. (2014) utilized alkoxycarbonylpiperidines, including Ethyl 3-(ethoxycarbonyl)piperidine, in palladium-catalyzed aminocarbonylation. This research contributes to the field of organic synthesis, demonstrating the compound's utility in forming complex organic structures (Takács et al., 2014).

Radiopharmaceuticals

Research by Schirrmacher et al. (2000) involved the synthesis of tritium-labeled Ethyl 3-(methoxymethyl)piperidine-3-carboxylate. This study is significant in the field of radiopharmaceuticals, particularly in developing compounds for studying the efficacy of potential GABA transporter substances in vitro (Schirrmacher et al., 2000).

Antimicrobial Research

Patel et al. (2011) synthesized new pyridine derivatives involving Ethyl 3-(methoxymethyl)piperidine-3-carboxylate and evaluated their antimicrobial activity. This research contributes to antimicrobial studies by exploring the compound's potential in developing new antimicrobial agents (Patel et al., 2011).

Microbial Reduction Studies

A study by Guo et al. (2006) explored the microbial reduction of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate, demonstrating its role in producing stereospecific compounds. This research has implications in the field of biochemistry and microbial processes (Guo et al., 2006).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 3-(methoxymethyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-3-14-9(12)10(8-13-2)5-4-6-11-7-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJMTZFBHZYZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(methoxymethyl)piperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(methoxymethyl)piperidine-3-carboxylate

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